
2,2-Dimethyl-3'-Trifluormethylpropiophenon
Übersicht
Beschreibung
2,2-Dimethyl-3’-trifluoromethylpropiophenone is a chemical compound with the molecular formula C12H13F3O and a molecular weight of 230.23 g/mol . It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a propiophenone backbone with two methyl groups at the alpha position. This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3’-trifluoromethylpropiophenone is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of specialty chemicals and materials science advancements.
Biochemische Analyse
Biochemical Properties
2,2-Dimethyl-3’-trifluoromethylpropiophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 2,2-Dimethyl-3’-trifluoromethylpropiophenone and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing the overall biochemical environment within the cell .
Cellular Effects
The effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,2-Dimethyl-3’-trifluoromethylpropiophenone can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. These alterations can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, the compound’s effect on gene expression can result in the upregulation or downregulation of specific genes, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-3’-trifluoromethylpropiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 2,2-Dimethyl-3’-trifluoromethylpropiophenone may inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2-Dimethyl-3’-trifluoromethylpropiophenone is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The degradation products of the compound can also have distinct biochemical properties, potentially leading to different cellular effects. Long-term exposure to 2,2-Dimethyl-3’-trifluoromethylpropiophenone in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-3’-trifluoromethylpropiophenone vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on cellular function. As the dosage increases, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism becomes more pronounced. High doses of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level must be reached before significant biochemical and cellular changes occur .
Metabolic Pathways
2,2-Dimethyl-3’-trifluoromethylpropiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The interaction of 2,2-Dimethyl-3’-trifluoromethylpropiophenone with metabolic enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions and altered pharmacokinetics .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-3’-trifluoromethylpropiophenone within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone within cells can influence its biochemical activity and interactions with other biomolecules. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic signaling pathways and metabolic processes .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone is a critical factor that determines its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2,2-Dimethyl-3’-trifluoromethylpropiophenone may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding. The subcellular localization of 2,2-Dimethyl-3’-trifluoromethylpropiophenone can also impact its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,2-dimethylpropanoyl chloride with 3-trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually include an anhydrous environment and a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-3’-trifluoromethylpropiophenone follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-3’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3’-trifluoromethylpropiophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property makes it effective in modulating enzyme activity and interacting with receptor sites. The compound’s effects are mediated through its ability to form stable complexes with target proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethylpropiophenone
- 3’-Trifluoromethylpropiophenone
- 2,2-Dimethyl-4’-trifluoromethylpropiophenone
Uniqueness
2,2-Dimethyl-3’-trifluoromethylpropiophenone is unique due to the presence of both the 2,2-dimethyl and 3’-trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research applications. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, distinguishing it from other similar compounds .
Biologische Aktivität
2,2-Dimethyl-3'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure includes a trifluoromethyl group, which enhances its lipophilicity and ability to interact with various biological molecules. This article delves into the biochemical properties, cellular effects, molecular mechanisms, and metabolic pathways associated with this compound.
2,2-Dimethyl-3'-trifluoromethylpropiophenone interacts significantly with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. This interaction can lead to modulation of enzyme activity, impacting the metabolic pathways of other substrates. The compound has been shown to affect cellular signaling pathways and alter gene expression, influencing overall cellular function.
Cellular Effects
The compound's influence on cell function is profound. Key effects include:
- Modulation of Cell Signaling : Alters the activity of kinases and phosphatases, affecting downstream signaling events.
- Gene Expression Changes : Can upregulate or downregulate specific genes, impacting cellular metabolism and function.
- Impact on Cell Proliferation : Influences processes such as differentiation and apoptosis through signaling pathway alterations.
Molecular Mechanism
The primary mechanism of action involves binding to biomolecules like enzymes and receptors. This binding can inhibit or activate enzyme activity by occupying active sites or interacting with regulatory proteins:
- Enzyme Inhibition : Prevents substrate binding and catalytic activity.
- Gene Regulation : Interacts with transcription factors to alter transcriptional activity.
Temporal Effects in Laboratory Settings
The stability of 2,2-Dimethyl-3'-trifluoromethylpropiophenone under laboratory conditions is notable. While relatively stable initially, prolonged exposure can lead to degradation, resulting in different biochemical properties that may influence cellular effects. Long-term studies indicate that exposure can alter cell signaling pathways and gene expression over time.
Metabolic Pathways
The metabolism of 2,2-Dimethyl-3'-trifluoromethylpropiophenone primarily occurs via cytochrome P450 enzymes, which oxidize the compound to form metabolites that participate in further biochemical reactions. These interactions can lead to significant implications for pharmacokinetics and potential drug-drug interactions due to altered metabolic flux.
Subcellular Localization
The localization of this compound within cells affects its biological activity. It may localize to organelles such as mitochondria or the endoplasmic reticulum, influencing energy metabolism or protein synthesis respectively. Such localization impacts its interactions with other biomolecules and modulates its overall biochemical effects.
Case Studies
Recent studies have investigated the biological activities of 2,2-Dimethyl-3'-trifluoromethylpropiophenone in various contexts:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential applications in developing antimicrobial agents.
- Cancer Research : Investigations into its effects on cancer cell lines have indicated that it may induce apoptosis in certain types of cancer cells, highlighting its potential as an anticancer agent.
- Toxicology Studies : Research assessing the toxicity profile indicates that while it exhibits biological activity, careful consideration of dosage is essential due to potential adverse effects at higher concentrations .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-5-4-6-9(7-8)12(13,14)15/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPNRSETZEWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609090 | |
Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-39-7 | |
Record name | 2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.